molecular formula C7H18ClN B13913234 2-Methylhexan-1-amine hydrochloride CAS No. 6159-35-9

2-Methylhexan-1-amine hydrochloride

Cat. No.: B13913234
CAS No.: 6159-35-9
M. Wt: 151.68 g/mol
InChI Key: AKIORLIGKSUTBL-UHFFFAOYSA-N
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Description

Heptan-2-amine hydrochloride (C₇H₁₆ClN) is a straight-chain aliphatic amine salt. Its structure corresponds to 2-aminoheptane hydrochloride, where the amine group is positioned at the second carbon of a seven-carbon chain. Key physicochemical properties include:

  • 1H NMR (DMSO-d₆): δ = 8.00 (s, 3H), 3.15–3.05 (m, 1H), 1.65–1.35 (m, 2H), 1.35–1.20 (m, 6H), 1.17 (d, J = 7.23 Hz, 3H), 0.90–0.84 (m, 3H) .
  • 13C NMR (DMSO-d₆): δ = 46.71 (amine-bearing carbon), 33.99, 30.89, 24.35, 21.82, 18.05, 13.77 .

Limited pharmacological or synthetic data are available in the provided evidence, suggesting its primary use as an intermediate in organic synthesis.

Properties

CAS No.

6159-35-9

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

2-methylhexan-1-amine;hydrochloride

InChI

InChI=1S/C7H17N.ClH/c1-3-4-5-7(2)6-8;/h7H,3-6,8H2,1-2H3;1H

InChI Key

AKIORLIGKSUTBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)N.Cl

Related CAS

123-82-0 (Parent)

Origin of Product

United States

Preparation Methods

Overview

The most common and industrially favored method for preparing Heptan-2-amine hydrochloride is the reductive amination of heptan-2-one (also known as 2-heptanone). This process involves the reaction of heptan-2-one with ammonia or a primary amine source in the presence of a reducing agent, typically sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

Reaction Scheme

$$
\text{Heptan-2-one} + \text{NH}_3 \xrightarrow[\text{reducing agent}]{\text{catalyst}} \text{Heptan-2-amine} \xrightarrow{\text{HCl}} \text{Heptan-2-amine hydrochloride}
$$

Reaction Conditions and Process Details

  • Amine Source: Ammonia gas or aqueous ammonia is used as the nitrogen source.
  • Reducing Agents: Sodium cyanoborohydride is preferred for its selectivity and mild reaction conditions, preventing over-reduction of the ketone to alcohol.
  • Catalysts: In some processes, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is employed.
  • Solvents: Methanol, ethanol, or aqueous solvents are commonly used.
  • Temperature: Typically mild temperatures (room temperature to 50°C) to optimize yield and minimize side reactions.
  • Work-up: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility.

Advantages

  • High yield and selectivity.
  • Scalable for industrial production.
  • Produces a stable hydrochloride salt suitable for pharmaceutical applications.

Industrial Implementation

Companies such as NINGBO INNO PHARMCHEM CO.,LTD. utilize continuous flow reactors for this reductive amination, enabling large-scale production with consistent quality and efficiency. Continuous flow technology allows precise control over reaction parameters like temperature, pressure, and residence time, improving yield and purity.

Alternative Amination Routes

Direct Amination of Heptane Derivatives

Although less common for Heptan-2-amine hydrochloride, direct amination of heptane derivatives under high pressure with ammonia or amines in the presence of catalysts has been explored. This method involves the substitution of a leaving group or direct C-H amination catalyzed by transition metals. However, this route is less selective and more challenging to control compared to reductive amination.

Reduction of Corresponding Oximes or Imines

Another preparative approach involves first converting heptan-2-one to its oxime or imine derivative, followed by reduction to the amine.

Process

  • Step 1: Formation of oxime by reaction of heptan-2-one with hydroxylamine.
  • Step 2: Catalytic hydrogenation or chemical reduction (e.g., with LiAlH4 or NaBH4) of the oxime to yield the amine.
  • Step 3: Conversion to hydrochloride salt.

This method is more complex and less commonly used industrially due to additional steps and lower overall efficiency but is valuable for laboratory-scale synthesis.

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Reductive Amination of Heptan-2-one Heptan-2-one, NH3, NaBH3CN or Pd/C + H2, MeOH High selectivity, scalable, mild conditions Requires careful control of reducing agent 85–95
Direct Amination of Heptane Derivatives Heptane derivatives, NH3, transition metal catalysts, high pressure Potentially direct, no ketone needed Low selectivity, harsh conditions 40–60
Reduction of Oximes/Imines Heptan-2-one oxime, LiAlH4 or catalytic hydrogenation Useful for lab synthesis, well-established Multi-step, less efficient 70–80

Research Findings and Analytical Characterization

  • The reductive amination method has been validated in industrial settings with continuous flow reactors, enhancing production scale and purity.
  • Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis confirm the structure and purity of Heptan-2-amine hydrochloride.
  • The hydrochloride salt form improves water solubility (~9 g/L at 20°C) and stability, crucial for pharmaceutical applications.
  • Safety data indicate that the compound can cause skin irritation and requires appropriate handling procedures during synthesis and processing.

Chemical Reactions Analysis

Types of Reactions

Heptan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter or neuromodulator.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain neurological disorders.

    Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and neuronal activity .

Comparison with Similar Compounds

The evidence predominantly highlights bicyclo[2.2.1]heptan-2-amine derivatives, which are structurally distinct from the straight-chain heptan-2-amine. These bicyclic analogs exhibit diverse pharmacological activities and physicochemical properties.

Structural and Functional Analogues

Table 1: Key Comparisons Between Heptan-2-amine Hydrochloride and Bicyclic Derivatives
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Pharmacological Activity Key References
Heptan-2-amine hydrochloride C₇H₁₆ClN 149.66 Not reported Synthetic intermediate
Mecamylamine hydrochloride C₁₁H₂₂ClN 203.75 >240 (dec.) Nicotinic receptor antagonist; Antihypertensive
TC-5214 (S-mecamylamine) C₁₁H₂₂ClN 203.75 Not reported Antidepressant; NMDA receptor modulator
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride C₁₀H₂₀ClN 189.73 ≥300 Antimicrobial precursor
exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride C₇H₁₂ClN 147.64 Not reported Research chemical

Pharmacological and Functional Differences

  • Heptan-2-amine Hydrochloride: No direct therapeutic applications are documented in the evidence, though its NMR data suggest utility in synthetic chemistry .
  • Bicyclic Derivatives: Mecamylamine: A noncompetitive nicotinic acetylcholine receptor (nAChR) antagonist used historically for hypertension and researched for smoking cessation and depression . TC-5214: The S-enantiomer of mecamylamine, showing enhanced selectivity for neuronal nicotinic receptors and antidepressant efficacy in preclinical models .

Physicochemical Properties

  • Solubility : Bicyclic amines are often less water-soluble than straight-chain analogs due to hydrophobic bicyclic frameworks.

Structural Similarity Analysis

lists compounds with structural similarity to adamantan-2-amine hydrochloride (a tricyclic analog). For example:

  • exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS 39245-79-9) has a 0.94 similarity score, reflecting shared bicyclic frameworks but differing ring systems .

Biological Activity

Heptan-2-amine hydrochloride, also known as 2-heptylamine hydrochloride, is an organic compound with potential biological activities that warrant detailed exploration. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

Heptan-2-amine hydrochloride is a primary amine characterized by the following chemical structure:

  • Molecular Formula : C7_7H17_{17}N·HCl
  • Molecular Weight : 165.68 g/mol

The compound features a heptyl chain with an amine group located at the second carbon, contributing to its unique biological properties.

Biological Activity Overview

Heptan-2-amine hydrochloride exhibits a range of biological activities, primarily linked to its interaction with various receptors and its potential therapeutic applications. The following sections summarize key findings regarding its biological effects.

1. Receptor Interaction

Research indicates that heptan-2-amine hydrochloride may act as a ligand for several receptors, influencing various physiological processes:

  • 5-HT Receptors : Studies have shown that similar amine compounds can act as agonists or antagonists at serotonin receptors (5-HT receptors), which play crucial roles in mood regulation, cognition, and gastrointestinal function .
  • Adrenergic Receptors : Compounds with similar structures have been noted for their interaction with adrenergic receptors, which are involved in the regulation of cardiovascular functions and the sympathetic nervous system response .

2. Anticancer Potential

Recent investigations into related compounds suggest that heptan-2-amine hydrochloride may exhibit anticancer properties:

  • CXCR2 Antagonism : Some derivatives of heptan-based amines have demonstrated CXCR2 antagonistic activity, which is associated with reduced cancer cell migration and metastasis. For instance, a study highlighted a bicyclo[2.2.1]heptane derivative that showed significant anti-metastatic effects against pancreatic cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Serotonin Receptor AgonismPotential modulation of mood and cognition
Adrenergic ActivityInfluence on cardiovascular functions
Anticancer EffectsReduced migration in cancer cell lines

Case Study: Anticancer Effects on CFPAC1 Cells

A notable study investigated the effects of heptan-based compounds on CFPAC1 pancreatic cancer cells. The results indicated that treatment with these compounds led to:

  • Cell Viability : Significant reduction in cell viability at higher concentrations (10 μM).
  • Migration Inhibition : Transwell assays demonstrated decreased migration capacity compared to control groups, suggesting potential therapeutic applications in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of heptan-2-amine hydrochloride has not been extensively studied; however, related compounds exhibit favorable absorption and distribution characteristics. For instance:

  • Oral Bioavailability : Compounds structurally similar to heptan-2-amine show promising oral bioavailability and stability in gastrointestinal conditions .

Q & A

Q. Basic

  • NMR spectroscopy : 19F^{19}F-NMR (e.g., δ −117.6 ppm) confirms fluorophenyl substituents, while 1H^1H-NMR distinguishes endo/exo stereochemistry via coupling constants (e.g., J = 3.27–4.06 Hz) .
  • Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 64.59% in 4b HCl salt) to verify stoichiometry .
  • Melting point analysis : Sharp melting ranges (e.g., 243–244°C for 4a HCl) indicate crystalline purity .

How do solubility properties influence pharmacological formulation?

Basic
Bicycloheptan-2-amine derivatives exhibit variable solubility:

  • Water : ~47 mg/mL for mecamylamine HCl, requiring co-solvents (e.g., glycerol) for in vivo dosing .
  • Organic solvents : High solubility in isopropanol (476 mg/mL) facilitates stock solution preparation for in vitro assays .
    Advanced : Salt formation (e.g., hydrogen fumarate) improves aqueous solubility for intravenous administration .

What methods evaluate NMDA receptor antagonism in these compounds?

Q. Advanced

  • Electrophysiology : Patch-clamp recordings measure IC₅₀ values for noncompetitive inhibition (e.g., TC-5214 blocks NMDA currents at ~10 µM) .
  • Radioligand binding : Competitive assays using 3H^3H-MK-801 quantify receptor affinity .
  • Behavioral models : Tail-flick tests in rodents assess analgesic efficacy linked to NMDA antagonism .

How can contradictory data in receptor binding studies be resolved?

Q. Advanced

  • Standardized assays : Use identical buffer conditions (e.g., pH 7.4, 25°C) to minimize variability in Kd calculations .
  • Orthogonal validation : Cross-validate radioligand results with functional assays (e.g., calcium imaging) .
  • Receptor subtype profiling : Test selectivity across GluN1/GluN2A-D subtypes to explain affinity discrepancies .

What strategies determine noncompetitive vs. competitive antagonism mechanisms?

Q. Advanced

  • Schild regression : A linear plot with slope ≠ 1 indicates noncompetitive action (e.g., mecamylamine’s insensitivity to agonist concentration) .
  • Pre-incubation effects : Prolonged receptor exposure to the compound before agonist application enhances inhibition in noncompetitive models .

How to design selectivity studies across nicotinic receptor subtypes?

Q. Advanced

  • Receptor panels : Use α4β2, α7, and α3β4 nAChR subtypes expressed in Xenopus oocytes for electrophysiological screening .
  • Mutagenesis : Introduce point mutations (e.g., α4β2 L9’T) to identify binding site interactions .
  • Cross-reactivity assays : Test against muscarinic and serotonin receptors to rule off-target effects .

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